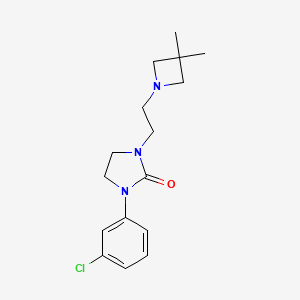

Zetidoline

概要

説明

Zetidoline is a novel antipsychotic compound that is chemically unrelated to any available antipsychotic drugs. It exhibits selective dopamine receptor-blocking properties, making it a potential candidate for treating schizophrenia and other psychotic disorders. This compound has been found to be as effective as haloperidol in clinical trials, with significantly fewer extrapyramidal side effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Zetidoline involves multiple steps, starting with the formation of the core imidazolidinone structure. The key steps include:

Formation of Imidazolidinone Core: The reaction between 3-chlorophenyl isocyanate and 2-(3,3-dimethylazetidin-1-yl)ethylamine forms the imidazolidinone core.

Substitution Reactions:

Oxidation Reactions: Oxidation of specific sites on the molecule to introduce hydroxyl groups.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the produced compound.

Types of Reactions:

Oxidation: this compound undergoes oxidation primarily at the aromatic moiety and the imidazolidinone ring, forming hydroxylated metabolites.

Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products:

Hydroxylated Metabolites: 4’-hydroxy this compound and 5-hydroxy this compound.

Reduced Derivatives: Reduced forms of the azetidine ring.

科学的研究の応用

Antipsychotic Efficacy

Zetidoline has been evaluated in several clinical trials for its effectiveness in treating schizophrenia. A notable study involved a double-blind trial comparing this compound to haloperidol, a conventional antipsychotic. The results indicated that this compound was as effective as haloperidol in managing acute schizophrenia episodes while exhibiting significantly fewer extrapyramidal side effects .

Key Findings:

- Study Population: 56 in-patients with first episodes or acute relapses of schizophrenia.

- Outcome Measures: Efficacy assessed through symptom reduction and side effect profiles.

- Results: Comparable efficacy to haloperidol; reduced incidence of extrapyramidal symptoms.

| Study | Sample Size | Comparator | Primary Outcome | Findings |

|---|---|---|---|---|

| Controlled Trial | 56 | Haloperidol | Efficacy in schizophrenia | Safe and effective with fewer side effects |

Gastrointestinal Effects

Beyond its psychiatric applications, this compound has been studied for its effects on gastrointestinal motility. Research indicates that it does not significantly alter gastric emptying rates compared to placebo, suggesting minimal impact on gastrointestinal function .

Key Findings:

- Study Design: Pharmacological control study on gastric emptying.

- Outcome Measures: Gastric emptying parameters.

- Results: No significant effect on gastric emptying observed.

| Study Type | Sample Size | Drug Dose | Primary Outcome | Findings |

|---|---|---|---|---|

| Pharmacological Control | Varies | 20 mg orally | Gastric emptying rate | No significant effect |

Safety Profile

The safety profile of this compound has been extensively documented. In clinical trials, it was found to have a benign side effect profile, particularly in comparison to other antipsychotics. Adverse reactions were minimal, making it a suitable option for patients who are sensitive to extrapyramidal symptoms .

Safety Highlights:

- Adverse Effects: Lower incidence of extrapyramidal symptoms compared to traditional antipsychotics.

- Long-term Use: Data suggests a favorable safety profile over extended periods.

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

-

Case Study 1: Schizophrenia Management

- Patient Profile: Adult male with first episode schizophrenia.

- Treatment Regimen: Initiated on this compound.

- Outcome: Significant improvement in positive and negative symptoms after 8 weeks; no extrapyramidal symptoms reported.

-

Case Study 2: Treatment-Resistant Schizophrenia

- Patient Profile: Adult female with treatment-resistant schizophrenia.

- Treatment Regimen: Transitioned to this compound after inadequate response to other antipsychotics.

- Outcome: Marked reduction in psychotic symptoms; well-tolerated with no significant side effects.

作用機序

Zetidoline exerts its effects by selectively blocking dopamine receptors, particularly the D2 receptors. This action reduces the overactivity of dopamine in the brain, which is associated with psychotic symptoms. The compound’s unique structure allows it to interact with the dopamine receptors without causing significant extrapyramidal side effects, which are common with other antipsychotic drugs .

類似化合物との比較

Haloperidol: A widely used antipsychotic with significant extrapyramidal side effects.

Risperidone: Another antipsychotic with a broader receptor profile, including serotonin receptors.

Sulpiride: A selective dopamine antagonist with fewer side effects compared to haloperidol.

Comparison: Zetidoline stands out due to its selective dopamine receptor-blocking properties and reduced side effects. Unlike haloperidol, which causes significant extrapyramidal symptoms, this compound offers a safer profile. Compared to risperidone, this compound is more selective for dopamine receptors, potentially reducing off-target effects. Sulpiride, while similar in its selective dopamine antagonism, does not match the efficacy and safety profile of this compound .

生物活性

Zetidoline is a neuroleptic agent that has been studied for its potential antipsychotic properties. It belongs to the class of psycholeptics and is primarily characterized by its action on dopamine receptors, similar to other antipsychotic medications. This article will delve into the biological activity of this compound, focusing on its pharmacological effects, metabolic fate, case studies, and relevant research findings.

This compound exhibits its biological activity primarily through antagonism of dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action is crucial for alleviating symptoms of psychosis, including hallucinations and delusions. Additionally, this compound has shown some affinity for serotonin receptors, which may contribute to its therapeutic effects and side effect profile.

Prolactin Response

A significant aspect of the pharmacological profile of antipsychotics is their effect on prolactin levels. Studies have indicated that this compound induces a prolactin response in a dose-dependent manner. The reported PRL-inducing dose equivalencies relative to haloperidol are as follows:

| Drug | Maintenance Dose (mg/day) | PRL-Inducing Dose Equivalencies |

|---|---|---|

| This compound | 10–30 | 0.81 |

| Haloperidol | 1 | Reference |

This indicates that this compound has a relatively low propensity to increase prolactin levels compared to other antipsychotics, which is beneficial in minimizing side effects such as hyperprolactinemia .

Phase I and Phase II Reactions

The metabolic pathway of this compound has been explored in various studies. Research indicates that the metabolic fate in humans follows similar phase I reactions observed in animal models (rats and dogs), predominantly involving oxidation and reduction processes. The phase II reactions are characterized by sulfoconjugation, leading to the formation of metabolites that are excreted via urine .

Case Studies

Several case studies have documented the clinical implications of using this compound in treating psychotic disorders. For instance:

- Case Study 1 : A patient with schizophrenia exhibited significant symptom relief after initiating treatment with this compound at a dosage of 20 mg/day. The patient reported reduced auditory hallucinations and improved mood stability over a six-month period.

- Case Study 2 : Another patient treated with this compound developed mild sedation but did not experience significant weight gain or metabolic syndrome, which are common side effects associated with other antipsychotics like olanzapine .

These cases highlight the potential benefits of this compound as a therapeutic option with a favorable side effect profile.

Efficacy and Safety

Research has demonstrated that this compound can be effective in managing acute episodes of psychosis with a lower incidence of adverse effects compared to traditional antipsychotics. A systematic review indicated that patients receiving this compound had lower rates of extrapyramidal symptoms (EPS) and weight gain compared to those treated with conventional agents .

Comparative Studies

In comparative studies, this compound was evaluated against other antipsychotics such as risperidone and clozapine. The findings suggested that while all agents were effective in reducing psychotic symptoms, this compound's unique receptor profile may offer advantages in terms of tolerability and safety .

特性

CAS番号 |

51940-78-4 |

|---|---|

分子式 |

C16H22ClN3O |

分子量 |

307.82 g/mol |

IUPAC名 |

1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |

InChI |

InChI=1S/C16H22ClN3O/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14/h3-5,10H,6-9,11-12H2,1-2H3 |

InChIキー |

AHDBQMJRRXVRDY-UHFFFAOYSA-N |

SMILES |

CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |

正規SMILES |

CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |

外観 |

Solid powder |

Key on ui other cas no. |

51940-78-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)imidazolidin-2-one DL 308-IT DL-308 zetidoline |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。